molecular formula C20H25Cl2N3O B2899933 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride CAS No. 1351587-24-0

2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B2899933
CAS No.: 1351587-24-0
M. Wt: 394.34
InChI Key: MDPLQGZVWCVACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antiangiogenic effects.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-piperidin-4-yl-1h-benzimidazole , have been used in early discovery research, suggesting potential biological activity.

Mode of Action

It’s known that benzimidazole derivatives can function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that the compound may interact with its targets by binding to them, thereby modulating their function.

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of biological and pharmacological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological and pharmacological activities of benzimidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

2-(Phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride. One area of research is the development of more potent and selective analogs of this compound for use in various disease models. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in clinical settings.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. This compound exhibits potent anti-inflammatory and antitumor activity, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in clinical settings.

Synthesis Methods

The synthesis method of 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride involves the condensation reaction of 4-(phenoxymethyl)piperidine with 2-aminobenzimidazole in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-(Phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride has been extensively studied for its potential applications in scientific research. One of the major areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various animal models.
Another area of research is the antitumor activity of this compound. Studies have shown that this compound can induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer.

Properties

IUPAC Name

2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O.2ClH/c1-2-6-17(7-3-1)24-15-20-22-18-8-4-5-9-19(18)23(20)14-16-10-12-21-13-11-16;;/h1-9,16,21H,10-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPLQGZVWCVACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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